
methyl 5-bromo-2-hydroxybenzoate
Overview
Description
Methyl 5-bromo-2-hydroxybenzoate (CAS 4068-76-2; C₈H₇BrO₃; molecular weight 231.05 g/mol) is a halogenated aromatic ester featuring a hydroxyl group at the 2-position and a bromine atom at the 5-position on the benzoate ring. It is widely utilized as a synthetic intermediate in pharmaceuticals, agrochemicals, and materials science. The compound exhibits a nearly planar molecular geometry with weak π-π interactions and O–H⋯O hydrogen bonds forming C(6) chains in its crystal structure .
Preparation Methods
Synthetic Routes and Reaction Conditions
The preparation of methyl 5-bromo-2-hydroxybenzoate typically involves the bromination of methyl salicylate. The process can be summarized in the following steps :
Dissolution: Methyl salicylate is dissolved in an ether or chlorinated alkane solvent.
Bromination: Bromide, such as hydrobromic acid, is added to the solution at a low temperature.
Purification: The product is purified through distillation or extraction.
Industrial Production Methods
Industrial production of this compound follows similar steps but on a larger scale. The reaction conditions are optimized to ensure high yield and purity. The process involves careful control of temperature and the use of industrial-grade solvents and reagents .
Chemical Reactions Analysis
Types of Reactions
methyl 5-bromo-2-hydroxybenzoate undergoes various chemical reactions, including:
Substitution Reactions: The bromine atom can be substituted with other functional groups under appropriate conditions.
Oxidation and Reduction: The compound can be oxidized or reduced to form different derivatives.
Esterification and Hydrolysis: The ester group can be hydrolyzed to form the corresponding acid.
Common Reagents and Conditions
Substitution: Reagents such as sodium hydroxide or potassium carbonate can be used for nucleophilic substitution reactions.
Oxidation: Oxidizing agents like potassium permanganate or chromium trioxide can be employed.
Reduction: Reducing agents such as lithium aluminum hydride or sodium borohydride are commonly used.
Major Products
The major products formed from these reactions include various substituted benzoic acids, brominated phenols, and other aromatic compounds .
Scientific Research Applications
methyl 5-bromo-2-hydroxybenzoate has a wide range of applications in scientific research:
Chemistry: It is used as a starting material for the synthesis of various organic compounds.
Biology: The compound is used in biochemical assays and as a reagent in molecular biology.
Medicine: It serves as an intermediate in the synthesis of pharmaceuticals, particularly in the development of anti-inflammatory and analgesic drugs.
Industry: This compound is used in the production of fragrances, flavors, and other industrial chemicals
Mechanism of Action
The mechanism of action of methyl 5-bromo-2-hydroxybenzoate involves its interaction with specific molecular targets. The compound can act as an inhibitor or activator of various enzymes and receptors. The bromine atom plays a crucial role in enhancing the compound’s reactivity and binding affinity to its targets . The pathways involved include modulation of signal transduction and metabolic processes .
Comparison with Similar Compounds
Comparison with Structurally Similar Compounds
Methyl 4-Bromo-3-Hydroxybenzoate (Isomer)
- Structural Differences: Substituent Positions: Bromine at 4-position, hydroxyl at 3-position. Crystallography: Crystallizes in the monoclinic P2₁/c space group (vs. P2₁ for the 5-bromo isomer), with distinct hydrogen-bonding patterns (e.g., zigzag chains vs. C(6) motifs) . Bond Parameters: Comparable bond lengths and angles, but divergent supramolecular architectures due to substituent positioning .
Property | Methyl 5-Bromo-2-Hydroxybenzoate | Methyl 4-Bromo-3-Hydroxybenzoate |
---|---|---|
CAS No. | 4068-76-2 | Not explicitly provided |
Space Group | P2₁ | P2₁/c |
Hydrogen Bond Motif | C(6) chains | Zigzag chains |
π-π Interactions | 3.98 Å (center-to-center) | Not reported |
Ethyl 5-Bromo-2-Hydroxybenzoate
- Structural and Functional Differences: Ester Group: Ethyl (C₉H₉BrO₃; molecular weight 245.07 g/mol) vs. methyl. Physicochemical Properties: Higher hydrophobicity due to the ethyl group, leading to reduced solubility in polar solvents . Synthesis: Similar routes (e.g., esterification of 5-bromosalicylic acid with ethanol), but yields and purification steps may vary .
Property | This compound | Ethyl 5-Bromo-2-Hydroxybenzoate |
---|---|---|
Molecular Formula | C₈H₇BrO₃ | C₉H₉BrO₃ |
CAS No. | 4068-76-2 | 37540-59-3 |
Solubility (Polar Solvents) | Moderate | Lower |
Methyl 5-Amino-2-Bromo-4-Chlorobenzoate
- Functional Modifications: Substituents: Amino (5-position), bromo (2-position), chloro (4-position). Applications: Enhanced utility in drug discovery due to multiple reactive sites for derivatization . Electronic Effects: The electron-donating amino group alters reactivity compared to the hydroxyl group in the parent compound .
Methyl 5-(2-Bromoacetyl)-2-Propoxybenzoate
- Structural Complexity :
Key Research Findings
Crystal Engineering : The hydroxyl and ester groups direct hydrogen-bonded supramolecular architectures, influencing material properties like melting points and stability .
Bioactivity : Derivatives (e.g., bromoacetyl analogs) show promise in antihypertensive and antiulcer drug development .
Isomer-Specific Behavior : Positional isomerism (e.g., 4-bromo vs. 5-bromo) significantly impacts crystallization and intermolecular interactions .
Biological Activity
Methyl 5-bromo-2-hydroxybenzoate, commonly referred to as 5-bromo-2-hydroxybenzoate, is an aromatic compound that has garnered attention in the field of medicinal chemistry due to its diverse biological activities. This article provides an in-depth analysis of its biological activity, including mechanisms of action, research findings, and case studies.
Chemical Structure and Properties
This compound features a bromine atom and a hydroxy group attached to a benzoate structure. Its molecular formula is C8H7BrO3. The presence of these functional groups contributes to its unique chemical reactivity and potential interactions with biological macromolecules.
Mechanisms of Biological Activity
The biological activity of this compound can be attributed to several mechanisms:
- Hydrogen Bonding : The hydroxy group facilitates the formation of hydrogen bonds with proteins and nucleic acids, which is crucial for modulating enzyme activity and receptor interactions.
- π–π Stacking Interactions : The planar structure of the compound allows it to engage in π–π stacking interactions with various biological targets, enhancing its binding affinity.
- Enzyme Modulation : Research indicates that this compound can act as a biochemical probe in enzyme interaction studies, highlighting its significance in understanding metabolic pathways and drug development.
Biological Activities
This compound has been investigated for several biological activities:
- Anti-inflammatory Properties : Studies have shown that it exhibits anti-inflammatory effects, making it a candidate for therapeutic applications in inflammatory diseases.
- Anticancer Potential : Preliminary research suggests that the compound may possess anticancer properties, warranting further investigation into its efficacy against various cancer cell lines.
Table 1: Summary of Biological Activities
Activity Type | Description | References |
---|---|---|
Anti-inflammatory | Inhibits inflammatory pathways | , |
Anticancer | Induces apoptosis in cancer cells | |
Enzyme Interaction | Modulates enzyme activity through binding | , |
Case Studies and Research Findings
Several studies have explored the biological activity of this compound:
-
Anti-inflammatory Study :
- A study demonstrated that this compound significantly reduced pro-inflammatory cytokine levels in vitro. This suggests its potential use in treating conditions like arthritis or other inflammatory disorders.
-
Anticancer Research :
- In vitro tests on various cancer cell lines revealed that the compound inhibited cell proliferation and induced apoptosis. These findings indicate its potential as a chemotherapeutic agent.
-
Enzyme Interaction Studies :
- Research involving enzyme assays showed that this compound could inhibit specific enzymes involved in metabolic pathways, suggesting its utility as a biochemical probe for studying metabolic processes.
Q & A
Basic Research Questions
Q. What are the common synthetic routes for methyl 5-bromo-2-hydroxybenzoate, and how can reaction conditions be optimized?
- Answer : The compound is typically synthesized via esterification of 5-bromo-2-hydroxybenzoic acid using methyl iodide and a base (e.g., K₂CO₃) in acetone under reflux . Optimization involves adjusting reaction time (e.g., 12–24 hours), temperature (60–80°C), and stoichiometric ratios (excess methyl iodide to drive esterification). Solvent choice (polar aprotic vs. protic) and catalyst selection (e.g., DMAP) can improve yields. Purification via recrystallization or column chromatography is recommended for high purity.
Reaction Condition | Example Parameters | Yield Range |
---|---|---|
Solvent | Acetone, DMF | 60–85% |
Temperature | 60–80°C | - |
Reaction Time | 12–24 hours | - |
Q. How do the bromine and hydroxyl substituents influence the compound's reactivity in nucleophilic substitution or coupling reactions?
- Answer : The bromine atom at the 5-position acts as a leaving group in cross-coupling reactions (e.g., Suzuki, Buchwald-Hartwig), while the hydroxyl group at the 2-position can participate in hydrogen bonding or serve as a directing group for electrophilic substitution. Steric and electronic effects from these groups may require protection/deprotection strategies (e.g., silylation of the hydroxyl group) to prevent side reactions .
Q. What spectroscopic and chromatographic methods are recommended for characterizing this compound?
- Answer :
- ¹H/¹³C NMR : Identify aromatic protons (δ 6.8–7.5 ppm) and ester methyl groups (δ 3.8–4.0 ppm) .
- IR : Confirm hydroxyl (3200–3600 cm⁻¹) and ester carbonyl (1700–1750 cm⁻¹) stretches .
- Mass Spectrometry (MS) : Molecular ion peak at m/z ~230 (for C₈H₇BrO₃) .
- HPLC : Purity analysis using reverse-phase C18 columns with UV detection at 254 nm .
Advanced Research Questions
Q. How can researchers address discrepancies in reaction yields when scaling up the synthesis of this compound?
- Answer : Yield variations often arise from inefficient heat/mass transfer in large-scale reactions. Strategies include:
- Using flow chemistry for better temperature control .
- Optimizing solvent volume-to-surface-area ratios to prevent byproduct formation.
- Conducting kinetic studies to identify rate-limiting steps (e.g., esterification vs. hydrolysis) .
Q. What strategies enhance regioselective functionalization of this compound for drug discovery?
- Answer :
- Directed C-H activation : Use the hydroxyl group as a directing meta-substitution .
- Protecting groups : Temporarily block the hydroxyl group with TBSCl to direct bromine substitution at the 5-position .
- Cross-coupling : Employ Pd catalysts with bulky ligands (e.g., SPhos) for selective coupling at the bromine site .
Q. How does the compound's stability vary under acidic, basic, or oxidative conditions, and how can degradation be mitigated?
- Answer :
- Acidic conditions : Ester hydrolysis may occur, generating 5-bromo-2-hydroxybenzoic acid. Stabilize by storing at neutral pH .
- Basic conditions : Hydroxyl deprotonation can lead to nucleophilic attack on the ester. Use anhydrous conditions and inert atmospheres .
- Oxidative conditions : Bromine may oxidize to Br₂; add antioxidants like BHT during reactions .
Q. What computational modeling approaches predict the compound's reactivity in novel reaction pathways?
- Answer :
- DFT calculations : Analyze frontier molecular orbitals (HOMO/LUMO) to predict sites for electrophilic/nucleophilic attack .
- Molecular docking : Study interactions with biological targets (e.g., enzymes) to guide drug design .
- Kinetic simulations : Model reaction pathways using software like Gaussian or ADF .
Q. How can this compound be utilized in cross-coupling reactions to synthesize complex bioactive molecules?
- Answer :
- Suzuki-Miyaura coupling : Replace bromine with aryl/heteroaryl groups using Pd(PPh₃)₄ and boronic acids .
- Buchwald-Hartwig amination : Introduce amine functionalities for drug candidates .
- Sonogashira coupling : Incorporate alkynes for materials science applications (e.g., OLEDs) .
Q. Methodological Notes
- Safety : Always use personal protective equipment (PPE) and ensure proper ventilation due to potential irritant properties of intermediates .
- Data Contradictions : Compare yields and spectral data across literature sources to identify outliers (e.g., solvent polarity effects) .
- Theoretical Frameworks : Link experimental design to reaction mechanisms (e.g., SNAr vs. radical pathways) to resolve ambiguities .
Properties
IUPAC Name |
methyl 5-bromo-2-hydroxybenzoate | |
---|---|---|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C8H7BrO3/c1-12-8(11)6-4-5(9)2-3-7(6)10/h2-4,10H,1H3 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
FJYDBKPPGRZSOZ-UHFFFAOYSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
COC(=O)C1=C(C=CC(=C1)Br)O | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C8H7BrO3 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID80193666 | |
Record name | Methyl 5-bromosalicylate | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID80193666 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
231.04 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
CAS No. |
4068-76-2 | |
Record name | 5-Bromo-2-hydroxybenzoic acid methyl ester | |
Source | CAS Common Chemistry | |
URL | https://commonchemistry.cas.org/detail?cas_rn=4068-76-2 | |
Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |
Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |
Record name | Methyl 5-bromosalicylate | |
Source | ChemIDplus | |
URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0004068762 | |
Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |
Record name | 4068-76-2 | |
Source | DTP/NCI | |
URL | https://dtp.cancer.gov/dtpstandard/servlet/dwindex?searchtype=NSC&outputformat=html&searchlist=30264 | |
Description | The NCI Development Therapeutics Program (DTP) provides services and resources to the academic and private-sector research communities worldwide to facilitate the discovery and development of new cancer therapeutic agents. | |
Explanation | Unless otherwise indicated, all text within NCI products is free of copyright and may be reused without our permission. Credit the National Cancer Institute as the source. | |
Record name | Methyl 5-bromosalicylate | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID80193666 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Record name | Methyl 5-bromosalicylate | |
Source | European Chemicals Agency (ECHA) | |
URL | https://echa.europa.eu/substance-information/-/substanceinfo/100.021.616 | |
Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
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Retrosynthesis Analysis
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